N-cyclopropyl-1-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Overview
Description
N-cyclopropyl-1’-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,4’-bipiperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1’-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,4’-bipiperidine-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Bipiperidine Formation: The bipiperidine structure is formed by reacting piperidine derivatives under specific conditions.
Coupling Reactions: The final step involves coupling the benzimidazole moiety with the bipiperidine structure using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-cyclopropyl-1’-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,4’-bipiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to the bioactive nature of the benzimidazole moiety.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1’-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,4’-bipiperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interfere with the formation of fungal hyphae and inhibit enzyme activity . This compound may also interact with cellular receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benomyl, carbendazim, thiabendazole, and albendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally related and are used in various pharmacological applications.
Uniqueness
N-cyclopropyl-1’-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,4’-bipiperidine-4-carboxamide is unique due to its combination of a benzimidazole moiety with a bipiperidine structure, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O/c1-2-29-22-6-4-3-5-21(22)26-23(29)17-27-13-11-20(12-14-27)28-15-9-18(10-16-28)24(30)25-19-7-8-19/h3-6,18-20H,2,7-17H2,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRXFAOLOPWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCC(CC3)N4CCC(CC4)C(=O)NC5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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